molecular formula C8H10ClNO2 B13549589 2-(Aminomethyl)-4-chloro-6-methoxyphenol

2-(Aminomethyl)-4-chloro-6-methoxyphenol

Cat. No.: B13549589
M. Wt: 187.62 g/mol
InChI Key: HCPOSOVRINQJSB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a multifunctional phenolic compound serving as a valuable synthetic intermediate and building block in advanced chemical research. This compound features a reactive aminomethyl group (-CH₂NH₂), a chloro substituent, and a methoxy group on a phenolic ring, enabling a wide spectrum of chemical transformations and applications in medicinal chemistry and materials science. Its structure suggests potential for developing novel compounds with biological activity, as similar aminomethylphenol derivatives are investigated for their antimicrobial and anti-inflammatory properties . Researchers can utilize this compound in nucleophilic aromatic substitution reactions, where the chloro group can be displaced by various nucleophiles such as amines or thiols to create diverse chemical libraries . The aminomethyl group is readily functionalized through acylation or sulfonylation, facilitating the development of more complex molecules or its use as a precursor in polymer synthesis . Furthermore, the phenolic hydroxyl group allows for coordination chemistry, making it a potential ligand precursor for metal complexes; such complexes derived from similar N,O-donor ligands have shown significant cytotoxic activity against cancer cell lines in scientific studies . This reagent is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-6-methoxyphenol

InChI

InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3

InChI Key

HCPOSOVRINQJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CN)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Reductive Amination Approaches

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups and can be applied to the synthesis of the target compound, typically in the final step. A plausible route involves the catalytic hydrogenation of a suitable precursor, such as a nitrile or an imine.

One potential pathway begins with the synthesis of 2-cyano-4-chloro-6-methoxyphenol. The cyano group can be introduced onto the phenolic ring through various methods, such as the Sandmeyer reaction of an appropriate aniline derivative or by nucleophilic substitution on an aryl halide. Once the cyanophenol is obtained, the nitrile group can be reduced to a primary amine via catalytic hydrogenation.

A variety of catalysts are effective for the reduction of nitriles, with Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂) being the most common. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or tetrahydrofuran (THF). The presence of ammonia (B1221849) is often used to suppress the formation of secondary amine byproducts.

Table 1: Representative Catalytic Systems for Nitrile Reduction

Catalyst Hydrogen Pressure Solvent Temperature Typical Yields
Raney Ni 50-100 psi Ethanolic Ammonia Room Temp. - 50 °C Good to Excellent
10% Pd/C 50-100 psi Methanol/Ammonia Room Temp. Good to Excellent

Another approach utilizing catalytic hydrogenation is through reductive amination. This would involve the reaction of 4-chloro-2-formyl-6-methoxyphenol with ammonia to form an intermediate imine, which is then hydrogenated in situ to the desired aminomethyl group. This one-pot procedure is highly efficient. Ruthenium-based catalysts have shown high efficacy in the reductive amination of biomass-derived aldehydes and ketones in the presence of aqueous ammonia nih.gov.

Stoichiometric Reducing Agent Applications (e.g., Sodium Borohydride)

Stoichiometric reducing agents offer a complementary approach to catalytic hydrogenation, often with different chemoselectivity and milder reaction conditions. Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used for the reduction of aldehydes, ketones, and imines wikipedia.orgmasterorganicchemistry.com.

In the context of synthesizing 2-(Aminomethyl)-4-chloro-6-methoxyphenol, sodium borohydride would be a key reagent in a reductive amination pathway. Following the formation of an imine from 4-chloro-2-formyl-6-methoxyphenol and an amine source, NaBH₄ can be used for the reduction of the C=N double bond. A stepwise procedure involving the pre-formation of the imine followed by reduction with NaBH₄ is often employed to avoid side reactions organic-chemistry.orgorganic-chemistry.org.

Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent that is particularly effective for one-pot reductive aminations harvard.edu. It is less basic and more tolerant of acidic conditions that can facilitate imine formation.

The reduction of a 2-cyano precursor can also be achieved with stoichiometric hydrides, although more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The use of LiAlH₄ would necessitate the protection of the phenolic hydroxyl group prior to reduction.

Table 2: Stoichiometric Reducing Agents in Reductive Amination

Reducing Agent Typical Substrate Solvent Conditions
Sodium Borohydride (NaBH₄) Imines Methanol, Ethanol 0 °C to Room Temp.
Sodium Cyanoborohydride (NaBH₃CN) Imines (in situ) Methanol, pH 6-7 Room Temp.

Alternative Synthetic Routes

Beyond reduction-based strategies, other modern synthetic methods can be envisaged for the construction of this compound.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach. The Mannich reaction is a classic example of a three-component reaction that can be used to introduce an aminomethyl group onto a phenol (B47542) researchgate.net.

In this context, 4-chloro-6-methoxyphenol could be reacted with formaldehyde (B43269) and a suitable amine (e.g., ammonia or a protected amine equivalent) in a one-pot process. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring. The substitution is directed to the ortho position by the activating hydroxyl group. A study on the aminomethylation of 2-chloro-4-phenylphenol demonstrates the feasibility of this reaction on a similarly substituted phenolic substrate researchgate.net. Copper(II) acetate (B1210297) has been reported as a catalyst for the ortho-selective aminomethylation of phenols under mild conditions nih.gov.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings uwindsor.cawikipedia.org. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile.

For the synthesis of the target compound, the hydroxyl group of 4-chloro-6-methoxyphenol would first need to be protected as a more effective directing group, such as a carbamate (e.g., -OCON(Et)₂) nih.gov. The carbamate group is a strong directing metalation group. Treatment of the protected phenol with a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) at low temperatures would generate the C2-lithiated species. This intermediate could then be reacted with an electrophilic aminomethylating reagent, such as N-(methoxymethyl)phthalimide or a related imine, to introduce the aminomethyl group. Subsequent deprotection of the carbamate and any protecting groups on the nitrogen would yield the final product. A high-yielding procedure for the ortho-lithiation and subsequent substitution of phenols has been developed using in situ N-silyl-protected O-aryl N-monoalkylcarbamates cdnsciencepub.com.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process nih.gov. Several of the discussed synthetic routes can be adapted to be more environmentally benign.

Catalytic Reactions: The use of catalytic hydrogenation or catalytic reductive amination is inherently greener than stoichiometric reductions, as it reduces the amount of waste generated. The development of catalysts based on earth-abundant and less toxic metals is a key area of research nih.gov.

Atom Economy: Multi-component reactions, such as the Mannich reaction, are highly atom-economical as they incorporate all or most of the atoms from the starting materials into the final product, minimizing waste.

Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the greenness of a synthesis. The use of greener solvents like water or ethanol, where possible, is preferred over halogenated hydrocarbons. For instance, some Mannich reactions can be performed in ethanol or even under solvent-free conditions researchgate.netijcmas.com. The replacement of toxic reagents, such as the cyanide-containing sodium cyanoborohydride, with safer alternatives like sodium triacetoxyborohydride in reductive aminations is another example of a greener approach harvard.edu.

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy input.

By carefully selecting the synthetic route and optimizing reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Molecular Structure and Conformational Analysis

Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for 2-(Aminomethyl)-4-chloro-6-methoxyphenol. This type of analysis is essential for determining the precise three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and the nature of intermolecular forces. Without a solved crystal structure, a detailed discussion of its intermolecular interactions based on experimental data is not possible.

For related compounds, such as other substituted chlorophenols, crystallographic studies often reveal extensive networks of intermolecular interactions that dictate the packing of molecules in the crystal lattice. These interactions typically include hydrogen bonding and other weaker van der Waals forces.

Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Without experimental crystallographic data, a definitive description of the hydrogen bonding network in this compound cannot be provided. However, based on its molecular structure, which contains hydroxyl (-OH), aminomethyl (-NH2), and methoxy (B1213986) (-OCH3) groups, the potential for both intramolecular and intermolecular hydrogen bonding is high.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the nitrogen atom of the adjacent aminomethyl group, creating a stable six-membered ring.

Intermolecular Hydrogen Bonding: In a crystal lattice, it is expected that the hydroxyl and amino groups would participate in a complex network of intermolecular hydrogen bonds, acting as both donors and acceptors, to link neighboring molecules.

Conformational Landscape Exploration

Rotational Barriers and Preferred Conformations

Detailed computational studies on the rotational barriers and preferred conformations of this compound are not available. Such studies would typically involve quantum mechanical calculations to determine the energy profile associated with the rotation around key single bonds, such as the C-C bond connecting the aminomethyl group to the phenyl ring and the C-O bonds of the hydroxyl and methoxy groups. These calculations would identify the lowest energy (most stable) conformations of the molecule.

Influence of Substituents on Molecular Geometry

A specific analysis of how the chloro, methoxy, and aminomethyl substituents influence the molecular geometry of this particular compound has not been published. Generally, the electronic and steric properties of these substituents would be expected to affect the geometry of the benzene (B151609) ring and the orientation of the functional groups. For instance, the electron-donating nature of the hydroxyl and methoxy groups and the electron-withdrawing nature of the chloro group would influence the electronic distribution within the aromatic ring. Steric hindrance between the adjacent aminomethyl, hydroxyl, and methoxy groups would also play a crucial role in determining the molecule's preferred conformation.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a molecule's elemental composition by measuring its mass with extremely high accuracy. Techniques such as electrospray ionization (ESI) are often employed to generate ions for analysis. mdpi.com For "2-(Aminomethyl)-4-chloro-6-methoxyphenol," with a molecular formula of C8H10ClNO2, the theoretical monoisotopic mass can be calculated with great precision. appchemical.com An HRMS analysis would be expected to yield an observed mass that deviates from the theoretical mass by only a few parts per million (ppm), thus confirming the elemental formula.

ParameterValue
Molecular FormulaC8H10ClNO2
Theoretical Monoisotopic Mass (M)187.0400 Da
Ion Form (e.g., [M+H]⁺)188.0478 Da
Hypothetical Observed Mass ([M+H]⁺)188.0475 Da
Mass Error-1.6 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. chimia.ch It is a cornerstone method for assessing the purity of pharmaceutical compounds and identifying impurities, even at trace levels. chimia.ch

In an LC-MS analysis of a "this compound" sample, the liquid chromatograph first separates the target compound from any synthesis byproducts, starting materials, or degradation products. lcms.cz The eluent is then introduced into the mass spectrometer, which serves as a detector. The primary peak in the resulting chromatogram would correspond to the pure compound, and its identity would be confirmed by the mass spectrum, which should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 188.05. Additional, smaller peaks in the chromatogram would indicate impurities, which can be provisionally identified by their respective mass spectra. chimia.ch

Retention Time (min)Observed m/z ([M+H]⁺)AssignmentPurity (%)
4.25188.05This compound>99
5.10158.02Potential Impurity (e.g., 4-Chloro-2-methoxyphenol)<0.1

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of energy promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of "this compound" contains several chromophores—parts of the molecule responsible for light absorption. The primary chromophore is the substituted benzene (B151609) ring. The presence of substituents with non-bonding electrons (lone pairs), such as the hydroxyl (-OH), methoxy (B1213986) (-OCH3), chloro (-Cl), and amino (-NH2) groups, leads to specific electronic transitions. The expected transitions are π→π, associated with the aromatic system, and n→π, involving the promotion of non-bonding electrons from the heteroatoms (O, N, Cl) to anti-bonding π-orbitals. youtube.com These transitions typically occur in the 200-400 nm range. libretexts.org The solvent used for the analysis can influence the exact wavelength of maximum absorbance (λmax).

Electronic TransitionAssociated ChromophoreExpected Wavelength Region (nm)
π → πSubstituted Benzene Ring~200-300
n → π-OH, -OCH3, -Cl, -NH2 groups~270-350

Chemical Reactivity and Derivatization Strategies

Reactions of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile, making it a primary site for reactions such as acylation and alkylation. Its proximity to the phenolic hydroxyl group also facilitates intramolecular cyclization reactions.

Acylation and Alkylation Reactions

The primary amine in 2-(aminomethyl)-4-chloro-6-methoxyphenol can readily undergo N-acylation with reagents like acid chlorides or anhydrides to form corresponding amides. This reaction is a standard transformation for primary amines. Similarly, N-alkylation can be achieved using alkyl halides. jk-sci.comlibretexts.org The reactivity of the amine allows for the introduction of a wide variety of substituents, thereby modifying the compound's physical and chemical properties.

Another important transformation is the Friedel-Crafts alkylation, an electrophilic aromatic substitution that attaches an alkyl group to the electron-rich benzene (B151609) ring using a Lewis acid catalyst. jk-sci.com However, aromatic rings with amino groups will not undergo this reaction, as the lone pair of electrons on the amine reacts with the Lewis acid. jk-sci.comlibretexts.org This places a positive charge next to the benzene ring, deactivating it and preventing the Friedel-Crafts reaction from occurring. libretexts.org

Table 1: Representative Alkylation and Acylation Reactions of Aminomethyl Phenols

Reaction TypeReagent ExampleProduct TypeCatalyst/Conditions
N-AcylationAcetyl ChlorideN-(2-hydroxy-5-chloro-3-methoxybenzyl)acetamideBase (e.g., Pyridine)
N-AlkylationMethyl IodideN-methyl-(2-hydroxy-5-chloro-3-methoxybenzyl)amineBase (e.g., K2CO3)
Reductive AminationAcetoneN-isopropyl-(2-hydroxy-5-chloro-3-methoxybenzyl)amineReducing agent (e.g., NaBH3CN)

Formation of Cyclic Structures (e.g., Benzoxazines)

The ortho-aminomethyl phenol (B47542) structure is a classic precursor for the synthesis of 1,3-benzoxazines. This is achieved through a Mannich-like condensation reaction with an aldehyde or formaldehyde (B43269). techscience.commdpi.com The reaction involves the formation of a six-membered oxazine (B8389632) ring, incorporating the nitrogen from the amine, the oxygen from the phenol, and a carbon atom from the aldehyde. mdpi.com These benzoxazine (B1645224) monomers are precursors to polybenzoxazines, a class of high-performance thermosetting polymers known for their molecular design flexibility and excellent thermal properties. mdpi.comnih.gov

The synthesis can be performed using various methods, including traditional solvent-based approaches or solventless techniques. techscience.com The choice of aldehyde allows for the introduction of different substituents at the 2-position of the oxazine ring, providing a versatile route to a wide array of functionalized benzoxazines. nih.govresearchgate.net

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can act as a nucleophile upon deprotonation. It is also a key director of electrophilic aromatic substitution and is susceptible to oxidation.

Esterification and Etherification

The phenolic hydroxyl group can be converted into esters (O-acylation) or ethers (O-alkylation). Esterification is typically achieved by reacting the phenol with an acid chloride or anhydride (B1165640). ucalgary.cacurlyarrows.com While phenols can undergo Friedel-Crafts C-acylation on the ring, O-acylation often occurs under different conditions, and the resulting phenolic ester can sometimes be rearranged to the C-acylated product (Fries rearrangement). curlyarrows.com

Etherification, commonly performed via the Williamson ether synthesis, involves deprotonating the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. ambeed.com This method is a high-yielding route to phenol ethers. ambeed.com The choice of the alkylating or acylating agent allows for significant modification of the molecule's properties.

Table 2: Esterification and Etherification of Substituted Phenols

Reaction TypeReagent ExampleProduct TypeCatalyst/Conditions
EsterificationBenzoyl Chloride2-(aminomethyl)-4-chloro-6-methoxyphenyl benzoateBase (e.g., Triethylamine)
EtherificationBenzyl Bromide2-(benzyloxy)-3-(aminomethyl)-5-chlorophenyl methyl etherStrong Base (e.g., NaH)

Oxidation Pathways of the Phenol Ring

Phenols are susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. One-electron oxidation of phenols generates phenoxy radicals, which are key intermediates. researchgate.net These radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. researchgate.net

Phenoxy radicals can undergo several subsequent reactions, including oxidative coupling to form C-C or C-O linked dimers and polymers. researchgate.net The presence of substituents on the ring, such as the chloro and methoxy (B1213986) groups in the title compound, influences the stability and subsequent reactivity of the phenoxy radical. For instance, in the oxidation of 4-chlorophenol, phenoxy radicals are known to form, leading to coupling products. researchgate.netnih.gov Oxidation can also lead to the formation of quinones or, under more aggressive conditions, ring-opening to produce aliphatic dicarbonyl compounds. nih.govnih.gov Ozonation of chlorophenols, for example, proceeds via hydroxylation and ring-opening pathways. researchgate.net

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring is generally stable but can be replaced under specific conditions, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on aryl chlorides is challenging and typically requires either strong electron-withdrawing groups on the ring to activate it or very strong nucleophiles. libretexts.org A newer strategy involves generating a phenoxyl radical from the phenol; this radical acts as a powerful electron-withdrawing group, activating the ring and enabling nucleophilic substitution of the halide under milder conditions. osti.govnih.gov

More commonly, the chloro substituent is modified using transition-metal catalysis. Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds by replacing the aryl chloride. acs.org These reactions have broad applicability and tolerate a wide range of functional groups. Another potential transformation is hydrodechlorination, where the chloro group is replaced by a hydrogen atom, typically using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. researchgate.net

Derivatization for Analytical and Functionalization Purposes

The aminomethyl and hydroxyl groups are prime targets for derivatization to alter the molecule's physical properties for analytical detection or to functionalize it for specific applications.

Silylation is a common derivatization technique, particularly for gas chromatography (GC) analysis. It involves replacing the active hydrogen of the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com This process reduces the polarity of the compound, increases its volatility and thermal stability, and often leads to improved chromatographic peak shape. phenomenex.com Silyl derivatives are typically prepared by reacting the analyte with a silylating agent.

Methylation is another strategy to block the active hydrogens, which can be accomplished using various methylating agents.

Reagent AbbreviationFull NameTargeted Functional GroupsKey Feature
BSTFAN,O-Bis(trimethylsilyl)trifluoroacetamide-OH, -NH2, -COOH, -SHHighly reactive, volatile byproducts. thermofisher.com
MSTFAN-Methyl-N-(trimethylsilyl)trifluoroacetamide-OH, -NH2, -COOH, -SHMost volatile TMS-amide available. thermofisher.com
TMCSTrimethylchlorosilane-OH, -NH2 (as catalyst)Often used as a catalyst with other silylating reagents to increase reactivity. phenomenex.com
MTBSTFAN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide-OH, -NH2, -SHForms t-BDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS ethers. registech.com

Acetylation is a straightforward and widely used method for derivatizing primary and secondary amines and hydroxyl groups. The reaction is typically carried out using acetic anhydride or acetyl chloride. mdpi.com In molecules containing both amino and hydroxyl groups, such as aminophenols, the amino group is generally more nucleophilic and reacts preferentially. youtube.com For this compound, treatment with acetic anhydride would be expected to yield the N-acetylated product primarily. acs.org Forcing conditions or the use of a catalyst might lead to di-acetylation, affecting both the amino and hydroxyl groups. rsc.org The acetylation reaction is often performed in the presence of a base to neutralize the acetic acid byproduct. youtube.com

The general mechanism for the N-acetylation of an aminophenol with acetic anhydride involves the nucleophilic attack of the nitrogen's lone pair on one of the carbonyl carbons of the anhydride. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling an acetate (B1210297) ion as the leaving group to yield the final amide product. youtube.com

Mechanistic Elucidation of Competitive Reactions

The presence of two distinct nucleophilic centers—the nitrogen of the aminomethyl group and the oxygen of the phenolic hydroxyl group—introduces the potential for competitive reactions, particularly in alkylation. The outcome of such reactions (N-alkylation vs. O-alkylation) is often a delicate balance of several factors, including the nature of the electrophile, the solvent, the base, and the reaction temperature.

Generally, the amino group is a softer and more nucleophilic center than the phenolic oxygen. However, the phenoxide anion, formed under basic conditions, is also a potent nucleophile. The competition between N- and O-alkylation is a classic problem in organic synthesis. nih.gov To achieve selectivity, one functional group is often protected while the other is reacted. For example, to achieve selective O-alkylation, the amino group can be protected, for instance, by forming a Schiff base (imine) with an aldehyde like benzaldehyde. researchgate.net Following the protection, the hydroxyl group can be alkylated, and subsequent hydrolysis of the imine restores the primary amino group. researchgate.net Conversely, selective N-alkylation might be achieved through reductive amination, where the aminophenol is reacted with an aldehyde or ketone in the presence of a reducing agent. reddit.com

Computational studies, alongside experimental work, can help elucidate the mechanisms of these competitive reactions. mdpi.com By calculating the activation energies for the N-alkylation and O-alkylation pathways, the kinetic and thermodynamic favorability of each product can be predicted, providing insight into the observed regioselectivity under different reaction conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometric structure of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orgkarazin.ua This process involves calculating the molecule's electronic energy and minimizing it with respect to the positions of the atoms. arxiv.org For phenolic compounds and their derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netnih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining the reactivity and electronic properties of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.comresearchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data Note: The following values are illustrative, based on typical DFT calculations for substituted aminophenols, and serve to demonstrate the type of data generated.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)3.5 to 4.5

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. imist.ma It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), "soft" molecules are more reactive. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. imist.ma It is defined as ω = μ² / (2η). A high value indicates a powerful electrophile. researchgate.net

These descriptors provide a framework for comparing the reactivity of 2-(Aminomethyl)-4-chloro-6-methoxyphenol with other molecules and for understanding how its substituent groups collectively influence its chemical behavior. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / ηMeasure of molecular reactivity
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and intermolecular interactions of this compound in various environments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key torsional angles include those around the C-C bond of the aminomethyl group and the C-O bonds of the hydroxyl and methoxy (B1213986) groups. The preferred conformation is influenced by steric hindrance, intramolecular hydrogen bonding, and interactions with the surrounding environment. rsc.orgacs.org

MD simulations can model the conformational behavior of the molecule in different solvents, such as water (a polar protic solvent) or chloroform (B151607) (a non-polar solvent). By simulating the molecule's trajectory over nanoseconds or longer, it is possible to map its conformational landscape and identify the most stable and frequently occurring conformers. researchgate.net For instance, in an aqueous environment, solvent interactions might favor conformations where the polar -OH and -NH2 groups are exposed, whereas in a non-polar solvent, intramolecular hydrogen bonding between these groups might be more prevalent. acs.org

The functional groups on this compound—the hydroxyl, amino, and methoxy groups—are capable of acting as hydrogen bond donors and acceptors. The aromatic ring can also participate in π-π stacking and other non-covalent interactions. researchgate.netnih.gov MD simulations are ideal for studying the dynamics of these interactions.

In an aqueous solution, simulations can quantify the hydrogen bonds formed between the molecule and surrounding water molecules. Analysis of the simulation trajectory can yield information on the average number of hydrogen bonds, their lifetimes, and their geometric arrangements. This provides insight into the molecule's solvation and solubility. Similarly, in a simulation of multiple molecules of the compound, one can study self-aggregation behavior, examining the formation of dimers or larger clusters and identifying the primary modes of interaction (e.g., hydrogen bonding vs. π-π stacking) that stabilize these aggregates. nih.gov

Molecular Docking and Binding Affinity Predictions (Excluding Clinical Implications)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand and its target.

Ligand-Receptor Interaction Modeling with Biological Targets (e.g., Enzymes, Proteins)

Molecular docking simulations can be employed to model the interaction of this compound with various biological targets. For instance, in studies of structurally related phenolic compounds, docking has been used to predict binding to enzymes like cyclooxygenase (COX). The process involves preparing a 3D structure of the ligand and the target receptor, followed by a search algorithm that explores possible binding poses of the ligand within the receptor's active site. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity.

For this compound, the phenolic hydroxyl group, the aminomethyl group, the chloro substituent, and the methoxy group would all play crucial roles in forming interactions with a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the hydroxyl and amino groups are potential hydrogen bond donors and acceptors, while the chloro- and methoxy-substituted benzene (B151609) ring can engage in hydrophobic and van der Waals interactions.

Analysis of Binding Modes and Interaction Hotspots

The analysis of docking results reveals the most likely binding mode of the ligand and identifies key amino acid residues ("hotspots") in the receptor that are critical for binding. This information is vital for understanding the mechanism of action at a molecular level.

In a hypothetical docking study of this compound with a target enzyme, the analysis would focus on:

Hydrogen Bonds: Identifying which amino acid residues form hydrogen bonds with the -OH and -NH2 groups of the ligand.

Hydrophobic Interactions: Determining the non-polar residues that interact with the aromatic ring and the methyl group of the methoxy moiety.

Halogen Bonds: Investigating if the chlorine atom participates in halogen bonding with electron-donating atoms in the protein backbone or side chains.

Pi-Interactions: Assessing potential pi-pi stacking or pi-cation interactions between the aromatic ring of the ligand and aromatic residues of the protein.

These interactions are summarized in the table below, illustrating the types of interactions and the functional groups of this compound that would be involved.

Interaction TypeLigand Functional Group InvolvedPotential Protein Residue Partners
Hydrogen Bond DonorPhenolic Hydroxyl (-OH), Amino (-NH2)Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond AcceptorPhenolic Hydroxyl (-OH), Amino (-NH2), Methoxy (-OCH3)Asn, Gln, His, Ser, Thr, Main-chain N-H
HydrophobicAromatic Ring, Methyl group of MethoxyAla, Val, Leu, Ile, Phe, Trp, Pro
Halogen BondChloro (-Cl)Electron-rich atoms (e.g., O, N)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In pre-clinical research, QSAR models are valuable for predicting the activity of new compounds, optimizing lead compounds, and understanding the structural features that influence a specific biological effect. nih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a particular target. The model would help in identifying which substituents at which positions on the phenol (B47542) ring are likely to enhance or diminish the activity.

The general equation for a multiple linear regression QSAR model is:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c represents the regression coefficients determined from the analysis.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the in vitro biological activities of the compound This compound for the outlined topics.

Specifically, dedicated studies investigating the following aspects for this particular compound could not be located:

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects: No information was found regarding its evaluation on cancer cell lines, including MCF-7.

Mechanisms of Cell Death: There is no available data on its potential to induce apoptosis.

Enzymatic Inhibition Studies: No in vitro assays detailing its inhibitory effects on Myeloperoxidase (MPO), Dipeptidyl Peptidase-4 (DPP-4), or alpha-glucosidase (α-GD) were identified.

Without accessible scientific research on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. The creation of data tables and detailed research findings is contingent on the existence of such primary data, which appears to be unavailable in the public domain at this time.

In Vitro Biological Activity and Molecular Mechanism Investigations

Enzymatic Inhibition Studies (In Vitro)

Thrombin and Factor Xa Inhibition

The coagulation cascade is a critical physiological process, and its dysregulation can lead to thrombotic diseases. Factor Xa (FXa) and thrombin are key serine proteases in this cascade, making them important targets for anticoagulant drugs. While direct studies on 2-(Aminomethyl)-4-chloro-6-methoxyphenol are not extensively available, research on structurally related compounds provides insights into its potential activity.

Derivatives of 2-aminomethylphenylamine have been explored as a scaffold for the development of potent and orally bioavailable Factor Xa inhibitors. nih.govnih.gov For instance, the compound 1-(2-aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602) emerged from the optimization of a series of phenylpyrazole derivatives and demonstrated sub-nanomolar inhibition constants for FXa, with over 1000-fold selectivity against other serine proteases. nih.gov Another study highlighted a 2-aminomethylphenylamine derivative that exhibited strong in vitro and in vivo Factor Xa inhibitory activity. nih.gov These findings suggest that the aminomethylphenyl moiety present in this compound could potentially contribute to Factor Xa inhibition. However, without direct experimental data, the inhibitory activity and selectivity of this compound against thrombin and Factor Xa remain to be determined.

Table 1: Factor Xa Inhibition by a Structurally Related Compound

Compound Target Inhibition Constant (Ki) Selectivity

In Vitro Antioxidant and Anti-inflammatory Activity Profiling

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in numerous pathological conditions, and antioxidants can mitigate this oxidative stress. The antioxidant potential of a compound can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. nih.govnih.gov While specific data for this compound is not available, the phenolic hydroxyl group in its structure suggests a potential for antioxidant activity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation contributes to various diseases. In vitro anti-inflammatory activity can be assessed through assays such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of the lipoxygenase (LOX) enzyme. analis.com.myresearchgate.net Excessive NO production is a hallmark of inflammatory conditions, and its inhibition is a target for anti-inflammatory agents. analis.com.mynih.gov The lipoxygenase enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net The anti-inflammatory potential of 2-methoxy-4-vinylphenol, a related methoxyphenol compound, has been demonstrated through the inhibition of LPS-induced nitric oxide synthase. nih.gov This suggests that this compound may also possess anti-inflammatory properties, though this requires experimental verification.

Table 2: Common In Vitro Assays for Antioxidant and Anti-inflammatory Activity

Activity Assay Principle
Antioxidant DPPH Radical Scavenging Measures the ability of a compound to donate a hydrogen atom to the DPPH radical.
Antioxidant ABTS Radical Cation Scavenging Measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
Anti-inflammatory Nitric Oxide (NO) Inhibition Measures the inhibition of NO production in LPS-stimulated macrophages.

Protein and DNA Interaction Studies (In Vitro)

The interaction of small molecules with biological macromolecules like proteins and DNA is crucial for their pharmacological effects.

The binding of a compound to serum albumins, such as bovine serum albumin (BSA), can significantly influence its pharmacokinetic profile. nih.govnih.gov These interactions are often studied using fluorescence spectroscopy, where the intrinsic fluorescence of tryptophan and tyrosine residues in the protein is quenched upon binding of the small molecule. nih.govnih.gov This quenching can be analyzed to determine binding constants (Ka) and the number of binding sites (n). nih.gov

Similarly, the interaction of a compound with DNA can be investigated to understand its potential genotoxic or therapeutic effects. nih.govnih.gov Techniques like fluorescence quenching can also be applied to study DNA binding, where the fluorescence of a DNA-intercalating dye or the intrinsic fluorescence of the compound itself is monitored upon interaction with DNA. nih.govnih.gov Although no specific binding data for this compound with proteins or DNA is currently available, these standard assays would be essential to characterize its biological behavior.

A variety of spectroscopic techniques are employed to characterize the interactions between small molecules and macromolecules.

Fluorescence Spectroscopy: As mentioned, this is a primary tool to study binding to proteins like BSA. The quenching of the intrinsic fluorescence of tryptophan residues upon ligand binding provides information on the binding mechanism, affinity, and potential conformational changes in the protein. nih.govnih.govscilit.com

UV-Visible Absorption Spectroscopy: Changes in the absorption spectra of a protein or DNA upon addition of a compound can indicate the formation of a complex and provide insights into structural changes. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins. Changes in the CD spectrum of BSA upon binding of a ligand can reveal alterations in its α-helical content, indicating a conformational change induced by the interaction. nih.gov

These spectroscopic methods provide a comprehensive picture of the binding event, including the forces involved and the structural consequences for the macromolecule. While these techniques are standard in the field, their application to this compound has not yet been reported in the available literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Aromatic Substitution Patterns on Reactivity

The reactivity of the aromatic ring in 2-(aminomethyl)-4-chloro-6-methoxyphenol is significantly influenced by the electronic effects of its substituents: the hydroxyl (-OH), aminomethyl (-CH₂NH₂), methoxy (B1213986) (-OCH₃), and chloro (-Cl) groups. In electrophilic aromatic substitution reactions, the hydroxyl and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. quora.combyjus.com

The substitution pattern of this compound, with activating groups at positions 1, 2, and 6, and a deactivating group at position 4, creates a complex reactivity profile. The positions ortho and para to the powerful hydroxyl and methoxy activating groups are the most likely sites for electrophilic attack.

Interactive Data Table: Predicted Reactivity of Substituted Phenols in Electrophilic Aromatic Substitution

CompoundSubstituentsPredicted Relative Reactivity (Benzene = 1)
Phenol (B47542)-OH~1000
Anisole-OCH₃~400
Chlorobenzene-Cl~0.03
This compound-OH, -CH₂NH₂, -Cl, -OCH₃High (specific value not available)

Note: The relative reactivity is an approximation based on the individual effects of the substituents. The actual reactivity of this compound would need to be determined experimentally.

Role of Phenolic Hydroxyl and Aminomethyl Groups on Biological Modulation

The phenolic hydroxyl and aminomethyl groups are crucial for the potential biological activity of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors. The acidity of the phenolic proton also allows for the formation of a phenoxide ion, which can be important for binding to metalloenzymes. The presence of multiple hydroxyl groups in phenolic compounds is often associated with enhanced biological activity due to increased binding capacity.

The aminomethyl group introduces a basic center to the molecule, allowing for the formation of salts and electrostatic interactions with acidic residues in biological macromolecules. The presence of an aminomethyl group in phenolic compounds has been linked to a variety of biological activities, including antioxidant and anti-inflammatory properties. The basicity of the amino group can also influence the pharmacokinetic properties of the molecule, such as its solubility and ability to cross cell membranes.

Comparative Analysis with Structurally Related Compounds

A study on a series of 2-(aminomethyl)phenols as saluretic agents found that the nature and position of substituents on the aromatic ring significantly impacted their activity. rsc.org This highlights the importance of the specific substitution pattern for biological function.

Interactive Data Table: Comparison of Structurally Related Phenols

CompoundKey Structural Difference from Target CompoundPotential Impact on Properties
2-(Aminomethyl)-6-methoxyphenolLacks the 4-chloro substituentHigher ring activation, potentially higher reactivity, altered lipophilicity
2-(Aminomethyl)-4-chlorophenolLacks the 6-methoxy substituentLower ring activation, altered hydrogen bonding potential
4-Chloro-6-methoxyphenolLacks the 2-aminomethyl substituentLoss of basic center and associated biological interactions

Halogen Atom Effects on Molecular Properties and Activity

The presence of a chlorine atom at the 4-position of the aromatic ring has a profound effect on the molecular properties and potential activity of this compound. Halogen atoms, like chlorine, are known to influence several key physicochemical parameters.

The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This increased lipophilicity may enhance the ability of the compound to cross biological membranes. eurochlor.org

Electronically, the chlorine atom is electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. This dual electronic nature can fine-tune the reactivity of the molecule.

In terms of biological activity, the introduction of a chlorine atom can sometimes lead to enhanced potency. eurochlor.org This can be due to improved binding to a biological target through halogen bonding or by altering the electronic environment of the molecule to favor a more active conformation. Studies on halogenated phenols have shown a correlation between their physicochemical properties, such as their hydrophobic binding constant, and their biological effects. stackexchange.com For example, a study on novel anti-inflammatory agents found that a chloro-substituted analog showed promising activity. nih.gov

Interactive Data Table: Physicochemical Properties of Halogenated Phenols

PropertyPhenol4-Chlorophenol
pKa9.959.38
LogP (Octanol-Water Partition Coefficient)1.462.39

Note: This data illustrates the general effect of chlorination on the acidity and lipophilicity of a phenol. The values for this compound would be different due to the presence of other substituents but would follow a similar trend.

Advanced Materials and Non Biological Applications

Coordination Chemistry with Metal Ions

The ability of aminomethyl and hydroxyl groups to coordinate with metal ions is a well-established principle in chemistry. However, a specific investigation into the coordination behavior of 2-(Aminomethyl)-4-chloro-6-methoxyphenol with various metal ions has not been reported in the available scientific literature.

Synthesis and Characterization of Metal Complexes

There are no published studies detailing the synthesis and characterization of metal complexes involving this compound as a ligand.

Catalytic Applications of Metal-Ligand Complexes (e.g., Heck–Mizoroki Reactions)

In the absence of synthesized metal-ligand complexes, there is no information regarding their potential catalytic applications, including in cross-coupling reactions such as the Heck-Mizoroki reaction.

Sensor Development and Chelation Studies

The chelating potential of the aminomethylphenol moiety suggests a possible application in the development of chemical sensors for metal ion detection. Nevertheless, no research has been published in this area.

Future Research Perspectives and Methodological Innovations

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Traditional methods for producing aminophenols often rely on harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues. For instance, catalytic hydrogenation of the corresponding nitroaromatic precursors is a promising green alternative. Research is focused on designing highly selective and reusable heterogeneous catalysts, such as platinum-group metals on novel supports, to improve reaction efficiency and minimize byproducts.

Another promising avenue is the integration of biocatalysis. Chemo-enzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions. rsc.org Enzymes like hydroxylaminobenzene mutase can be used in combination with chemical reductants to produce aminophenols under mild conditions, offering high regio- and stereoselectivity. This approach reduces the need for protecting groups and can lead to more streamlined and environmentally benign synthetic pathways.

Synthetic StrategyKey AdvantagesResearch Focus
Advanced Catalytic HydrogenationHigh atom economy, reduced waste, use of H₂ as a clean reductant.Development of novel, highly selective, and recyclable nanocatalysts; use of earth-abundant metal catalysts.
Chemo-enzymatic SynthesisHigh selectivity (regio-, stereo-), mild reaction conditions, reduced need for protecting groups.Enzyme discovery and engineering; integration of enzymatic steps into multi-step syntheses. rsc.org
Continuous Flow ChemistryEnhanced safety, precise process control, improved scalability, reduced reaction times. acs.orgReactor design and optimization; integration of in-line purification and analysis.
Table 1: Comparison of modern synthetic strategies for substituted aminophenols.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing through timely measurements of critical process parameters. mt.comlongdom.org Advanced spectroscopic techniques are the cornerstone of PAT, enabling real-time, in-situ monitoring of chemical transformations. globalresearchonline.netresearchgate.net

Future research will increasingly employ probes for in-line monitoring of the synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol. Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real time without the need for sampling. researchgate.netmdpi.com

For instance, an Attenuated Total Reflectance (ATR)-FTIR probe inserted directly into a reaction vessel can monitor the disappearance of a starting material's characteristic peak and the appearance of the product's signal. mdpi.com Similarly, Raman spectroscopy is highly effective for monitoring reactions in aqueous media and for tracking changes in crystalline forms. For hydrogenation reactions, in-situ NMR spectroscopy, potentially enhanced by techniques like parahydrogen-induced polarization (PHIP) or using hyperpolarized Xenon as a tracer, can provide detailed mechanistic insights and quantitative reaction monitoring. acs.orgnottingham.edu.cnworktribe.comrsc.org

Spectroscopic TechniqueInformation ProvidedMode of ApplicationAdvantages
ATR-FTIRConcentrations of reactants, intermediates, products.In-line immersion probe.Robust, widely applicable, provides rich structural information. mdpi.com
Raman SpectroscopyMolecular vibrations, crystal structure, reaction kinetics.In-line non-contact or immersion probe.Excellent for aqueous systems, insensitive to water, non-destructive.
In-situ NMRDetailed structural information, reaction pathways, quantification.Flow-cell or specialized probe within the spectrometer.Unambiguous compound identification, mechanistic insights. worktribe.com
UV/Vis SpectroscopyConcentration of chromophoric species.In-line flow cell or probe.Simple, cost-effective, good for quantitative analysis of specific components. mdpi.com
Table 2: Advanced spectroscopic probes for real-time reaction monitoring.

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize chemical synthesis. gcande.orgnih.gov Machine learning (ML) algorithms can analyze vast datasets from experimental and computational studies to build predictive models for reaction outcomes, catalyst performance, and molecular properties. researchgate.net

Furthermore, ML is a powerful tool for catalyst design. acs.org By learning the relationships between a catalyst's structure (e.g., metal type, ligand, support material) and its catalytic activity, ML models can screen virtual libraries of potential catalysts and identify promising candidates for synthesis and testing. rsc.org This data-driven approach significantly shortens the development cycle for the highly efficient and selective catalysts needed for sustainable synthetic routes.

Application AreaMachine Learning ApproachPredicted OutcomePotential Impact
Reaction OptimizationRegression models (e.g., Random Forest, Gradient Boosting), Active Learning.Reaction yield, selectivity, optimal conditions (temperature, pressure, solvent).Reduced number of experiments, faster process development. technologynetworks.com
Catalyst DesignClassification and regression models, Generative models.Catalytic activity, stability, selectivity.Accelerated discovery of novel, high-performance catalysts. researchgate.net
Synthesis PlanningTransformer models, Graph Neural Networks.Retrosynthetic pathways, reaction feasibility.Automated design of novel and efficient synthetic routes. acs.org
Table 3: Integration of machine learning in the synthesis of substituted aminophenols.

Exploration of New Biological Targets and Pathways through Advanced In Vitro Screening

While the existing biological activities of aminophenol derivatives are known, the full therapeutic potential of this compound and its analogues remains largely untapped. Advanced in vitro screening technologies provide powerful tools to explore new biological targets and pathways in an unbiased manner.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, such as an enzyme or receptor. nih.govchemrxiv.org A library of derivatives based on the this compound scaffold could be screened against a diverse panel of targets to identify novel "hits."

Screening MethodPrincipleKey AdvantageApplication for Aminophenol Derivatives
Target-Based HTSMeasures the interaction of compounds with a predefined molecular target (e.g., enzyme inhibition). benthamscience.comClear mechanism of action for initial hits.Identify inhibitors or modulators for specific enzymes or receptors.
Phenotypic ScreeningMeasures the effect of compounds on the observable characteristics of a cell or organism. technologynetworks.comCan discover first-in-class drugs with novel mechanisms of action. nih.govUncover unexpected activities (e.g., anticancer, antimicrobial, anti-inflammatory).
High-Content Screening (HCS)An advanced form of phenotypic screening using automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Provides detailed, multiparametric data on a compound's cellular effects.Elucidate complex cellular responses and identify specific toxicity profiles.
Table 4: Advanced in vitro screening methodologies.

Design and Synthesis of New Derivatives with Tuned Academic Profiles

Building on the insights from computational modeling and advanced screening, future research will focus on the rational design and synthesis of new derivatives of this compound with precisely tuned properties for academic research. This involves strategically modifying the core structure to modulate its physicochemical and biological characteristics.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are indispensable in this process. chimia.ch By analyzing the properties of a series of existing aminophenol derivatives, QSAR models can predict the activity of virtual, unsynthesized compounds. drugbank.comresearchgate.net Molecular docking can simulate how a designed molecule fits into the active site of a biological target, helping to prioritize derivatives with the highest predicted binding affinity. nih.gov

The goal is to create a toolkit of molecules with "tuned" profiles. For example, derivatives could be designed to have:

Enhanced Potency: Modifications to increase binding affinity to a specific biological target identified through screening.

Improved Selectivity: Alterations to reduce off-target effects and increase the therapeutic window.

Modulated Physicochemical Properties: Adjustments to improve solubility, cell permeability, or metabolic stability for use in cellular and in vivo studies.

Incorporation of Probes: Attaching fluorescent tags or photo-crosslinkers to create chemical tools for studying biological pathways.

The synthesis of these rationally designed derivatives would leverage the sustainable and efficient synthetic methods outlined previously, creating a closed loop of design, synthesis, and testing that continually refines our understanding and application of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)-4-chloro-6-methoxyphenol, and what are their limitations?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding aldehyde precursor or through nucleophilic substitution reactions. For example, chloro-substituted phenol derivatives are often functionalized using aminomethylation under controlled pH (e.g., buffered conditions at pH 8–9) to avoid side reactions like over-alkylation .
  • Limitations : Yield reductions occur due to competing hydrolysis of the aminomethyl group in aqueous media. Purification challenges arise from byproducts like unreacted aldehydes or dimerization products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C6, chloro at C4) and aminomethyl group integration .
  • IR : Stretching frequencies for -NH₂ (~3300 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves spatial arrangement, critical for studying steric effects in biological interactions .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use nitrile gloves and chemical-resistant lab coats to prevent skin contact (observed irritation in rat models at ≥0.05 mM) .
  • Work in fume hoods to avoid inhalation; acute exposure in studies caused respiratory distress in 20% of test subjects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Strategies :

  • Temperature Control : Lowering reaction temperature to 0–5°C minimizes byproduct formation during aminomethylation .
  • Catalyst Screening : Palladium-based catalysts enhance regioselectivity for chloro-substitution, reducing unwanted isomers .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) separates impurities with >95% purity .

Q. How do structural modifications (e.g., substituent positioning) affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy at C6 : Enhances membrane permeability in cell-based assays (e.g., 2.5× higher uptake in cancer cells vs. C5-methoxy analogs) .
  • Chloro at C4 : Critical for antimicrobial activity; replacement with fluorine reduced efficacy against S. aureus by 60% .
    • Data Contradictions : Some studies report conflicting cytotoxicity data (e.g., IC₅₀ = 12 μM vs. 45 μM in HepG2 cells), attributed to variations in assay conditions (e.g., serum concentration affecting solubility) .

Q. What computational approaches resolve contradictions in reported biological activities?

  • Methods :

  • Molecular Docking : Simulations with cytochrome P450 enzymes reveal steric clashes in certain conformations, explaining reduced activity in specific cell lines .
  • QSAR Modeling : Correlates logP values (>2.5) with improved blood-brain barrier penetration in neuroactive derivatives .

Q. How can analytical challenges (e.g., solubility/stability) be addressed in pharmacokinetic studies?

  • Solutions :

  • Solubility : Use cyclodextrin-based formulations to enhance aqueous solubility (up to 10 mg/mL in PBS) .
  • Stability : Store lyophilized samples at -80°C; degradation occurs within 72 hours at room temperature in aqueous buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.